molecular formula C10H19NO2 B1267372 2-Amino-4-cyclohexylbutanoic acid CAS No. 5428-08-0

2-Amino-4-cyclohexylbutanoic acid

Cat. No.: B1267372
CAS No.: 5428-08-0
M. Wt: 185.26 g/mol
InChI Key: MXHKOHWUQAULOV-UHFFFAOYSA-N
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Description

2-Amino-4-cyclohexylbutanoic acid is an organic compound with the molecular formula C10H19NO2. It is a derivative of butanoic acid, featuring an amino group at the second carbon and a cyclohexyl group at the fourth carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-cyclohexylbutanoic acid can be achieved through several methods. One common approach involves the use of aldolases and transaminases. This method employs a biocatalytic one-pot cyclic cascade by coupling an aldol reaction with an ensuing stereoselective transamination . The starting materials for this synthesis are formaldehyde and alanine, and the process involves the use of a class II pyruvate aldolase from E. coli, expressed as a soluble fusion protein, in tandem with either an S- or R-selective, pyridoxal phosphate-dependent transaminase .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using recyclable chiral auxiliaries. For example, the preparation of enantiomerically pure derivatives can be achieved by forming a Ni(II) complex with glycine Schiff base, which is then alkylated under basic conditions . This method allows for the production of significant quantities of the target compound, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-cyclohexylbutanoic acid undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced derivatives, and substituted derivatives.

Scientific Research Applications

2-Amino-4-cyclohexylbutanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a neurotransmitter modulator.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-4-cyclohexylbutanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, leading to increased levels of specific neurotransmitters in the brain . This interaction can modulate various physiological processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-4-cyclohexylbutanoic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique structural configuration, which includes a cyclohexyl group at the fourth carbon. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-4-cyclohexylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h8-9H,1-7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHKOHWUQAULOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5428-08-0
Record name NSC12800
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12800
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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